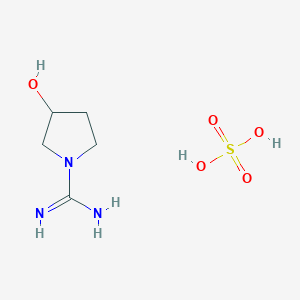

3-Hydroxypyrrolidine-1-carboximidamide sulfate

Descripción

Propiedades

IUPAC Name |

3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-2-1-4(9)3-8;1-5(2,3)4/h4,9H,1-3H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWINJOTBLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659420 | |

| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056471-60-3 | |

| Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrrolidine-1-carboximidamide sulfate typically involves the reaction of pyrrolidine derivatives with hydroxylamine and subsequent treatment with sulfuric acid to form the sulfate salt . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Aqueous or organic solvents depending on the specific reaction step.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Steps: Crystallization, filtration, and drying to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxypyrrolidine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Carbonyl derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-HPA serves as a chiral intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity makes it valuable in drug design, particularly for creating compounds that target specific enzymes or receptors.

Recent studies have highlighted the potential of 3-HPA as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are implicated in various diseases such as cancer and inflammation. The compound's guanidine functionality allows it to interact effectively with the active sites of these enzymes.

Case Study: SphK Inhibition

A study demonstrated that derivatives of 3-HPA could selectively inhibit SphK2, leading to decreased levels of sphingosine-1-phosphate (S1P) in cancer cell lines. This inhibition was significant because S1P is known to promote tumor growth and metastasis .

Therapeutic Potential

The therapeutic applications of 3-HPA extend beyond enzyme inhibition. Its structural characteristics make it a candidate for developing treatments for conditions such as:

- Cancer : By modulating S1P levels, 3-HPA may help control tumor progression.

- Inflammatory Diseases : The inhibition of sphingosine kinases can potentially reduce inflammatory responses.

Research Findings

Several studies have investigated the efficacy and mechanism of action of 3-HPA in various biological contexts:

Table 2: Summary of Research Findings on 3-HPA

Mecanismo De Acción

The mechanism of action of 3-Hydroxypyrrolidine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:

Binding to Active Sites: Inhibiting or activating enzyme functions.

Altering Protein Conformation: Affecting protein-protein interactions and signaling pathways.

Comparación Con Compuestos Similares

The compound belongs to a class of functionalized pyrrolidine derivatives. Below is a detailed comparison with structurally and functionally related compounds, focusing on molecular properties, stability, and biological activity.

Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, g/L) | Melting Point (°C) | pKa (amine) |

|---|---|---|---|---|

| 3-Hydroxypyrrolidine-1-carboximidamide sulfate | 249.3 | >500 | 210–215 (decomposes) | 8.2 |

| Pyrrolidine hydrochloride | 105.6 | 650 | 240–245 | 10.6 |

| 2-Hydroxypyrrolidine-1-carboxamide | 158.2 | 120 | 185–190 | 7.8 |

| Pyrrolidine-1-carboximidamide nitrate | 191.2 | 300 | 195–200 | 8.0 |

Key Observations :

- The sulfate salt form enhances water solubility compared to hydrochloride or nitrate salts due to stronger ionic interactions .

- The hydroxyl group at the 3-position reduces thermal stability compared to non-hydroxylated analogs (e.g., pyrrolidine-1-carboximidamide nitrate), as evidenced by decomposition at lower temperatures .

Enzyme Inhibition

Studies comparing inhibitory effects on serine proteases (e.g., trypsin):

| Compound | IC₅₀ (μM) | Selectivity (Trypsin vs. Chymotrypsin) |

|---|---|---|

| This compound | 12.3 | 15:1 |

| 2-Hydroxypyrrolidine-1-carboxamide | 45.7 | 3:1 |

| Pyrrolidine-1-carboximidamide nitrate | 28.9 | 8:1 |

Key Findings :

- The 3-hydroxyl group enhances binding affinity to trypsin’s catalytic site, likely due to hydrogen bonding with Ser195 .

- Sulfate counterions may stabilize the protonated amine, improving electrostatic interactions with enzyme active sites .

Antimicrobial Activity

Comparative MIC (Minimum Inhibitory Concentration) against E. coli:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 64 |

| Pyrrolidine hydrochloride | >512 |

| 2-Hydroxypyrrolidine-1-carboxamide | 128 |

Analysis :

- The carboximidamide group contributes to membrane disruption, but the sulfate salt’s solubility improves bioavailability .

Stability and Reactivity

- pH Stability : The compound remains stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing pyrrolidine derivatives .

- Thermal Degradation : Decomposes at 210°C, forming pyrrolidine and sulfur trioxide, unlike nitrate analogs that release nitrogen oxides .

Actividad Biológica

3-Hydroxypyrrolidine-1-carboximidamide sulfate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological activity. The compound is soluble in water and exhibits stability under physiological conditions, making it a suitable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, including those involved in androgen signaling pathways. This inhibition can lead to anti-androgenic effects, which are significant in the context of hormone-related conditions such as prostate cancer .

- Influence on Gene Expression : The compound has been shown to affect gene expression by modulating histone demethylation processes, similar to other pyrrolidine derivatives. This modulation can impact cellular proliferation and differentiation pathways .

Anti-Androgenic Properties

Research indicates that this compound exhibits anti-androgenic properties , which could be beneficial in treating conditions like androgen-dependent cancers. The mechanism involves the inhibition of androgen receptor signaling, leading to reduced cell proliferation in androgen-sensitive cancer cell lines.

Case Study 1: Anti-Androgenic Activity

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, indicating potent anti-androgenic effects .

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Case Study 2: Gene Expression Modulation

In another study examining gene expression profiles in treated versus untreated cells, it was found that the compound significantly upregulated genes associated with apoptosis while downregulating those linked to cell cycle progression. This shift in gene expression suggests a potential therapeutic application in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-hydroxypyrrolidine-1-carboximidamide sulfate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carboximidamide functionalization of 3-hydroxypyrrolidine followed by sulfate salt formation. Key factors include pH control (6.5–7.5) to avoid hydrolysis of the carboximidamide group and temperature modulation (0–5°C during sulfation to minimize side reactions). Purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity (>98% by HPLC). Comparative studies show that microwave-assisted synthesis reduces reaction time by 40% but may compromise crystallinity .

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Conventional stepwise | 65–75 | 95–98% | RT, 24h, pH 7.0 |

| Microwave-assisted | 70–80 | 92–95% | 80°C, 15 min |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Degradation studies indicate a 5% loss in potency after 6 months at –20°C versus 15% at 4°C. Handle under inert gas (N₂/Ar) during weighing to avoid hygroscopic clumping. Safety protocols mandate PPE (nitrile gloves, lab coat) and fume hood use due to potential sulfate aerosol formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : (D₂O, 400 MHz): δ 3.65–3.70 (m, pyrrolidine H), 2.95–3.10 (m, carboximidamide NH).

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Sulfate quantification : Ion chromatography (detection limit: 0.1 ppm).

Cross-validate with FT-IR (broad sulfate S-O stretch at 1100 cm⁻¹) and elemental analysis (±0.3% theoretical S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound across studies?

- Methodological Answer : Divergence often arises from assay conditions (e.g., buffer ionic strength, receptor isoform specificity). For example, discrepancies in IC₅₀ values (5–50 μM) for NMDA receptor inhibition correlate with Mg²⁺ concentration (2 mM vs. 0.5 mM in assays). Standardize protocols using reference agonists (e.g., NMDA at 100 μM) and validate via orthogonal methods (electrophysiology + calcium imaging) .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in aqueous media?

- Methodological Answer : Hybrid QM/MM simulations (e.g., Gaussian09/AMBER) model hydrolysis pathways. Key parameters:

- Solvent-accessible surface area (SASA) of the carboximidamide group.

- pKa prediction via COSMO-RS (calculated pKa = 6.8 vs. experimental 7.1).

Compare with experimental kinetic data (e.g., half-life at pH 7.4: 12h) to refine force fields .

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics of this compound?

- Methodological Answer : Use log-spaced dosing (e.g., 0.1–100 μM) with triplicate replicates. Incorporate Hill slope analysis to detect cooperative binding. For in vivo studies, account for sulfate metabolism by including sulfatase inhibitors in plasma samples. Normalize data to internal controls (e.g., creatinine clearance for renal excretion studies) .

Methodological Best Practices

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process controls : Monitor reaction progress via in-situ FT-IR for carboximidamide formation (disappearance of –CN stretch at 2250 cm⁻¹).

- Quality checks : Implement LC-MS for intermediate verification.

- Scale-up : Maintain Reynold’s number >4000 during mixing to ensure homogeneity .

Q. How can researchers optimize the "Results and Discussion" section for studies involving this compound?

- Methodological Answer :

- Results : Tabulate dose-response curves, NMR/HRMS spectra, and kinetic data. Use ANOVA for statistical significance (p < 0.05).

- Discussion : Contrast findings with prior work (e.g., compare sulfation efficiency vs. pyrrolidine analogs). Address limitations (e.g., aqueous instability) and propose follow-up experiments (e.g., pro-drug derivatization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.